molecular formula C8H5Cl3O3 B167008 2,4,6-Trichlorophenoxyacetic acid CAS No. 575-89-3

2,4,6-Trichlorophenoxyacetic acid

Cat. No.: B167008
CAS No.: 575-89-3
M. Wt: 255.5 g/mol
InChI Key: KZDCLQBOHGBWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichlorophenoxyacetic acid is an organic compound with the molecular formula C8H5Cl3O3. It is a chlorinated derivative of phenoxyacetic acid and is known for its use as a herbicide. This compound is characterized by its white to off-white crystalline solid appearance and is slightly soluble in water .

Scientific Research Applications

2,4,6-Trichlorophenoxyacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its effects on plant growth and development, particularly as a herbicide.

    Medicine: Investigated for its potential toxicological effects and mechanisms of action.

    Industry: Utilized in the formulation of herbicides and plant growth regulators

Safety and Hazards

Contact with 2,4,6-Trichlorophenoxyacetic acid may cause irritation and swelling of the skin and eyes . Ingestion can lead to weakness and lethargy, anorexia, diarrhea, spasticity, and possible death from ventricular fibrillation and subsequent cardiac arrest .

Mechanism of Action

Target of Action

2,4,6-Trichlorophenoxyacetic acid (also known as 2,4,6-T) is a synthetic auxin . Auxins are a class of plant hormones that are essential for plant body development . They regulate a variety of processes, including cell division, elongation, and differentiation .

Mode of Action

The mode of action of 2,4,6-T is similar to that of natural auxins. It enters the cell and rapidly controls auxin-responsive gene expression by regulating the degradation of Aux/IAA repressor proteins . This interaction leads to changes in plant growth and development .

Biochemical Pathways

The degradation of 2,4,6-T is a multi-step process involving several biochemical pathways . The initial step involves the action of an oxygenase enzyme, which converts 2,4,6-T into 2,4,5-Trichlorophenol . This compound is then further metabolized through a series of reactions involving monooxygenase and reductase enzymes, ultimately leading to the formation of 3-Oxoadipate . This compound can then enter the intermediary metabolism .

Pharmacokinetics

Its solubility in water is relatively low, which may affect its bioavailability .

Result of Action

The primary result of 2,4,6-T action is the defoliation of broad-leafed plants . This is achieved by altering the normal growth patterns of the plants, leading to their death . The compound is toxic and can have adverse effects on non-target organisms, including humans .

Action Environment

The action of 2,4,6-T can be influenced by various environmental factors. For instance, the presence of other chemicals, the pH of the environment, and the temperature can all affect the compound’s efficacy and stability . Furthermore, certain microbial communities can degrade 2,4,6-T, thereby reducing its environmental impact .

Biochemical Analysis

Biochemical Properties

2,4,6-Trichlorophenoxyacetic acid interacts with various enzymes, proteins, and other biomolecules. It is known to affect the activity of certain enzymes involved in the metabolism of xenobiotics

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit auxin effects, which are crucial for plant growth and development . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple pathways. It is known to bind to the XRE promoter region of genes it activates, thereby influencing the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it can be metabolized in plants, indicating its stability and degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies are still being explored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses have been shown to cause harmful effects on the blood, liver, kidney, and thyroid gland . These doses are generally much higher than levels usually found in the environment.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The exact mechanisms of its localization or accumulation are still being studied.

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorophenoxyacetic acid can be synthesized through the esterification of 2,4,6-trichlorophenol with chloroacetic acid. The reaction typically occurs under acidic conditions with the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and efficient production rates .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorophenoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

2-(2,4,6-trichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O3/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDCLQBOHGBWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206113
Record name 2,4,6-Trichlorophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575-89-3
Record name 2-(2,4,6-Trichlorophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=575-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichlorophenoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 575-89-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-Trichlorophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trichlorophenoxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6-TRICHLOROPHENOXYACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A84A99QB9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2,4,6-trichlorophenol, 100.7 gm, was added to 250 ml of ethanol. 228.6 ml of a 25% solution of sodium methoxide (2 equivalents) in methanol were then added to the system. The system was stirred at room temperature for approximately 1 hour. Afterwards, 69.5 gm of bromoacetic acid was added and the system then heated to reflux. After 18 hours, an additional equivalent of sodium methoxide in methanol (114.3 ml) was added as well as 34.7 gm of bromoacetic acid. The system was continued at reflux for 12 hours. The reaction was then stopped and the solvent removed by stripping. The resulting solid was washed with water and then with ether. Concentrated HCl was next added to the solid and the system was left standing for 12 hours. Afterwards, the product was filtered, washed with water and air dried. Toluene was then added to the product. The toluene was removed by stripping and any remaining water was azeotroped off with the toluene. 74.4 gm of 2,4,6-trichlorophenoxyacetic acid was recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
69.5 g
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
34.7 g
Type
reactant
Reaction Step Four
Quantity
114.3 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

26.4 g (0.66 mol) of sodium hydroxide and 59.1 g (0.299 mol) of 2,4,6-trichlorophenol were respectively added to 450 ml of water for dissolution at normal temperature. Adding 28.11 g (0.299 mol) of monochloroacetic acid hereto, the reaction mixture was heated and refluxed for 9 to 10 hours, while the external temperature was maintained at 110°-120° C. On completion of the reaction, it was lowered to normal temperature to be followed by the filtration of product precipitate. The above reaction product was dissolved in 100 g of water and acidified with concentrated hydrochloric acid to obtain 70.5 g of 2,4,6-trichloropnenoxyacetic acid as a raw product.
[Compound]
Name
raw product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step Two
Quantity
59.1 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
28.11 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichlorophenoxyacetic acid
Reactant of Route 2
Reactant of Route 2
2,4,6-Trichlorophenoxyacetic acid
Reactant of Route 3
Reactant of Route 3
2,4,6-Trichlorophenoxyacetic acid
Reactant of Route 4
Reactant of Route 4
2,4,6-Trichlorophenoxyacetic acid
Reactant of Route 5
Reactant of Route 5
2,4,6-Trichlorophenoxyacetic acid
Reactant of Route 6
Reactant of Route 6
2,4,6-Trichlorophenoxyacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.